molecular formula C20H28N2O5 B6096145 ethyl N-{[3-(4-methoxy-2-methylbenzoyl)-1-piperidinyl]carbonyl}-beta-alaninate

ethyl N-{[3-(4-methoxy-2-methylbenzoyl)-1-piperidinyl]carbonyl}-beta-alaninate

Cat. No. B6096145
M. Wt: 376.4 g/mol
InChI Key: OEMXRMMJJZNKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-{[3-(4-methoxy-2-methylbenzoyl)-1-piperidinyl]carbonyl}-beta-alaninate, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to have significant anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions.

Mechanism of Action

The mechanism of action of ethyl N-{[3-(4-methoxy-2-methylbenzoyl)-1-piperidinyl]carbonyl}-beta-alaninate A involves the inhibition of the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. This inhibition is achieved by the activation of the nuclear factor-kappa B (NF-kB) pathway, which regulates the expression of genes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound A has been shown to have significant anti-inflammatory and analgesic effects in various animal models of inflammation. These effects are mediated through the inhibition of pro-inflammatory cytokine production and the activation of the NF-kB pathway. Additionally, this compound A has been shown to have a good safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl N-{[3-(4-methoxy-2-methylbenzoyl)-1-piperidinyl]carbonyl}-beta-alaninate A in lab experiments is its potent anti-inflammatory and analgesic effects, which make it a useful tool for studying the inflammatory response. However, one limitation of using this compound A is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of ethyl N-{[3-(4-methoxy-2-methylbenzoyl)-1-piperidinyl]carbonyl}-beta-alaninate A. One potential direction is the development of new formulations of this compound A that improve its solubility and bioavailability. Another potential direction is the investigation of the long-term safety and efficacy of this compound A in animal models and human clinical trials. Additionally, the potential use of this compound A in the treatment of other inflammatory conditions, such as asthma and psoriasis, warrants further investigation.

Synthesis Methods

The synthesis of ethyl N-{[3-(4-methoxy-2-methylbenzoyl)-1-piperidinyl]carbonyl}-beta-alaninate A involves the reaction between 4-methoxy-2-methylbenzoic acid and piperidine, followed by the addition of beta-alanine and ethyl chloroformate. The resulting compound is then purified through a series of chromatography and recrystallization steps to obtain the final product.

Scientific Research Applications

Ethyl N-{[3-(4-methoxy-2-methylbenzoyl)-1-piperidinyl]carbonyl}-beta-alaninate A has been extensively studied for its potential therapeutic applications in various inflammatory conditions, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. Several studies have demonstrated the anti-inflammatory and analgesic properties of this compound A, making it a promising candidate for the development of new anti-inflammatory drugs.

properties

IUPAC Name

ethyl 3-[[3-(4-methoxy-2-methylbenzoyl)piperidine-1-carbonyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-4-27-18(23)9-10-21-20(25)22-11-5-6-15(13-22)19(24)17-8-7-16(26-3)12-14(17)2/h7-8,12,15H,4-6,9-11,13H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMXRMMJJZNKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)N1CCCC(C1)C(=O)C2=C(C=C(C=C2)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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